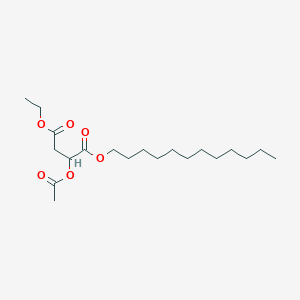
1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate is an organic compound with the molecular formula C20H36O6 It is an ester derivative of butanedioic acid, featuring a dodecyl (C12H25) group and an ethyl group attached to the butanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate typically involves esterification reactions. One common method is the reaction of butanedioic acid with dodecanol and ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production often requires stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanedioic acid, dodecanol, and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanedioic acid, dodecanol, and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester groups.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohols and acids, which can then participate in further biochemical reactions. Its amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate can be compared with other similar compounds, such as:
1-Dodecyl 4-ethyl butanedioate: Lacks the acetyloxy group, resulting in different chemical properties and reactivity.
Dodecyl 4-aminobutanoate hydrochloride: Contains an amino group instead of an ester, leading to different applications and biological interactions.
1-Dodecyl-2-pyrrolidinone: A non-ionic surfactant with different structural features and applications.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
669064-42-0 |
|---|---|
Molekularformel |
C20H36O6 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1-O-dodecyl 4-O-ethyl 2-acetyloxybutanedioate |
InChI |
InChI=1S/C20H36O6/c1-4-6-7-8-9-10-11-12-13-14-15-25-20(23)18(26-17(3)21)16-19(22)24-5-2/h18H,4-16H2,1-3H3 |
InChI-Schlüssel |
SZACZYZOWLKZSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)OCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)

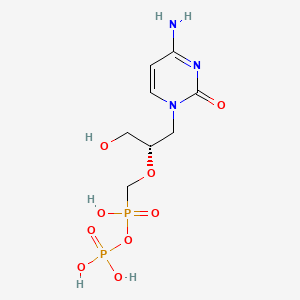
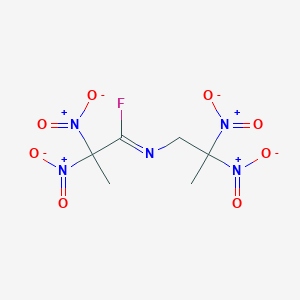
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
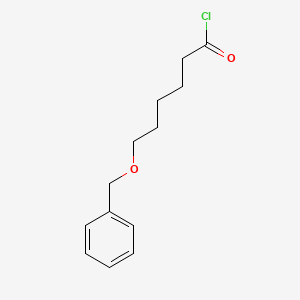
![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
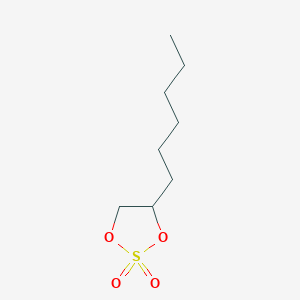
![1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)](/img/structure/B12547156.png)
![D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B12547157.png)
